molecular formula C15H21BO4 B1603060 Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 478375-39-2

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1603060
M. Wt: 276.14 g/mol
InChI Key: WBHBKJFHYGIUQU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (M2M5-TMB) is an organic compound that has been used in scientific research for a variety of applications. It is a type of boronate ester, which is a type of ester that contains a boron atom in its structure. M2M5-TMB is a relatively new compound, first synthesized in 2018, and has become increasingly popular in research due to its versatility.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a boric acid ester intermediate with benzene rings, is synthesized through a three-step substitution reaction. Its structure is confirmed using various spectroscopic methods and X-ray diffraction, complemented by density functional theory (DFT) calculations. These analyses reveal the compound's physicochemical properties and its molecular electrostatic potential, offering valuable insights for further chemical applications (Huang et al., 2021).

Vibrational Properties and Crystallography

Another study focuses on the synthesis and vibrational properties of related compounds, emphasizing the importance of DFT and time-dependent DFT (TD-DFT) calculations. These studies provide comparative analysis of spectroscopic data and geometrical parameters, contributing to a deeper understanding of the molecule's behavior in various states (Wu et al., 2021).

Borylation Techniques

Research has also been conducted on synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, employing Pd-catalyzed borylation of arylbromides. This method has shown effectiveness, especially in the borylation of arylbromides bearing sulfonyl groups, highlighting thecompound's utility in complex chemical synthesis (Takagi & Yamakawa, 2013).

Applications in Prodrug Development

A significant application of this compound is found in prodrug development. BSIH, a prodrug version of a metal chelator with a boronate group, utilizes the molecule for conditional targeting of iron sequestration in cells under oxidative stress. The study of BSIH analogs has demonstrated improved hydrolytic stability and efficiency in prochelator-to-chelator conversion, which is crucial in developing effective and targeted therapeutic agents (Wang & Franz, 2018).

Microwave-Assisted Synthesis

In another domain, microwave-assisted synthesis has been used for creating N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, followed by Suzuki–Miyaura cross-coupling. This technique represents a convenient and efficient approach for producing a variety of heteroaryl-substituted benzimidazoles, demonstrating the compound's versatility in synthetic chemistry (Rheault, Donaldson, & Cheung, 2009).

Safety And Hazards

Harmful by inhalation, skin contact, and ingestion .

properties

IUPAC Name

methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-7-8-11(9-12(10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHBKJFHYGIUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628994
Record name Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

478375-39-2
Record name Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wang, H Wang, B Koenig - Chem, 2021 - cell.com
Substantial effort is currently being devoted to obtaining photoredox catalysts with high redox power. Yet, it remains challenging to apply the currently established methods to the …
Number of citations: 49 www.cell.com
S Wang, V Tsui, TD Crawford, JE Audia… - Journal of Medicinal …, 2018 - ACS Publications
The biological functions of the dual bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1(1,2)) remain unknown, although TAF1 has been identified as a potential …
Number of citations: 11 pubs.acs.org

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